N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Description
N-[[5-[2-(4-Methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-(3-methylphenyl) group, a sulfanyl-linked 2-(4-methoxyanilino)-2-oxoethyl chain, and a thiophene-2-carboxamide moiety. Its structure combines electron-donating (methoxy) and hydrophobic (methylphenyl) groups, which may enhance binding affinity to biological targets.
Properties
IUPAC Name |
N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2/c1-16-5-3-6-18(13-16)29-21(14-25-23(31)20-7-4-12-33-20)27-28-24(29)34-15-22(30)26-17-8-10-19(32-2)11-9-17/h3-13H,14-15H2,1-2H3,(H,25,31)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPAMKACPFWOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a triazole ring, a thiophene moiety, and a sulfanyl group, which are known to contribute to its biological properties. The molecular formula is with a molecular weight of approximately 414.55 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.55 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can coordinate with metal ions, influencing enzymatic activities. It has been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties. The presence of the sulfanyl group enhances this activity by disrupting microbial cell walls .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines, although specific pathways remain to be elucidated .
Antimicrobial Activity
Research has demonstrated that the compound exhibits potent antimicrobial activity against various Gram-positive and Gram-negative bacteria. In vitro studies indicated that it outperformed standard antibiotics like ampicillin in terms of Minimum Inhibitory Concentration (MIC).
| Bacteria | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.030 |
| Pseudomonas aeruginosa | 0.025 |
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound on rat models exposed to neurotoxic agents. Results showed significant improvement in cognitive functions and reduced oxidative stress markers .
- Anticancer Potential : In vitro assays demonstrated that the compound inhibited proliferation in various cancer cell lines, including breast and lung cancer cells, suggesting potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
a) 1,2,4-Triazole Derivatives
- N-{[5-({[(1,3-Benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide () Key Differences: Replaces the 4-methoxyanilino group with a benzothiazole carbamoyl moiety.
b) 1,2,3-Triazole Derivatives
- 5-Amino-1-[2-(4-Methylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide () Key Differences: Uses a 1,2,3-triazole core with an amino substituent and 4-methylanilino group. Implications: The 1,2,3-triazole may offer improved synthetic accessibility but reduced metabolic stability compared to 1,2,4-triazole .
Substituent Modifications
a) Thiazolidinone-Based Analogs
- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide () Key Differences: Replaces the triazole with a thiazolidinone ring and substitutes the methoxy group with chloro.
b) Thiadiazole Hybrids
- 5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazol () Key Differences: Incorporates a thiadiazole ring instead of the oxoethyl-sulfanyl chain. Implications: Thiadiazole’s rigid structure may limit conformational flexibility, affecting binding kinetics .
Structural and Functional Data Table
Structure-Activity Relationship (SAR) Insights
- Methoxy Group : Enhances solubility and hydrogen bonding vs. chloro or methyl groups (electron effects) .
- Triazole vs. Thiazolidinone: Triazoles offer better metabolic stability; thiazolidinones may improve target engagement via ring polarity .
- Sulfanyl Linkers : Increase flexibility and bioavailability compared to rigid thiadiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
